
Fluoren-2-amine, 1,3,7-tribromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoren-2-amine, 1,3,7-tribromo- is a brominated derivative of fluoren-2-amine This compound is characterized by the presence of three bromine atoms at the 1, 3, and 7 positions of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluoren-2-amine, 1,3,7-tribromo- typically involves the bromination of fluoren-2-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of fluoren-2-amine, 1,3,7-tribromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Fluoren-2-amine, 1,3,7-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the amine group to form different products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes .
Applications De Recherche Scientifique
Fluoren-2-amine, 1,3,7-tribromo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties
Mécanisme D'action
The mechanism of action of fluoren-2-amine, 1,3,7-tribromo- involves its interaction with molecular targets through its functional groups. The bromine atoms and amine group can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and nucleophilic attacks. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoren-2-amine: The parent compound without bromine atoms.
1,3,7-Tribromofluorene: A similar compound with bromine atoms but lacking the amine group.
Uniqueness
Fluoren-2-amine, 1,3,7-tribromo- is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical modifications and applications compared to its analogs .
Propriétés
Numéro CAS |
724-31-2 |
|---|---|
Formule moléculaire |
C13H8Br3N |
Poids moléculaire |
417.92 g/mol |
Nom IUPAC |
1,3,7-tribromo-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H8Br3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2 |
Clé InChI |
DESWTTXWHWPCJD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C3=CC(=C(C(=C31)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
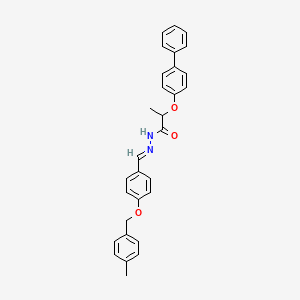
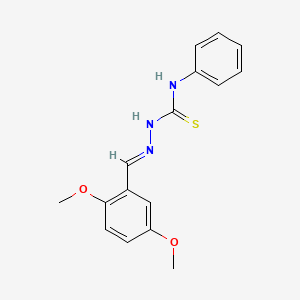
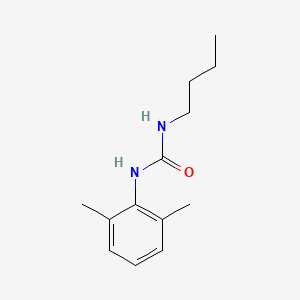


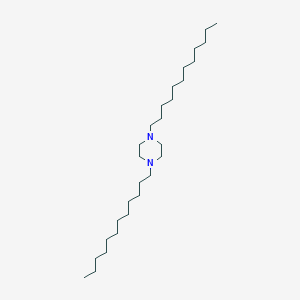
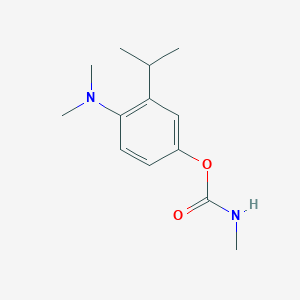

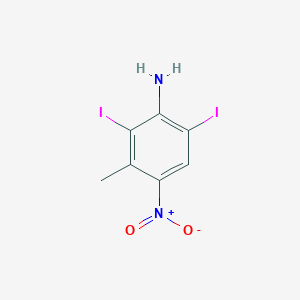
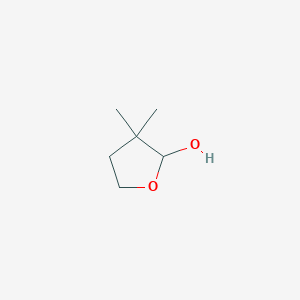
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)
